2-(4-Acetoxyphenyl)benzothiophene
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Overview
Description
2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its unique structural features, which include a benzothiophene core substituted with a 4-acetoxyphenyl group. The compound has a molecular weight of 252.33 g/mol and is often used in various scientific research applications due to its interesting chemical properties .
Scientific Research Applications
2-(4-Acetoxyphenyl)benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzothiophene derivatives.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Acetoxyphenyl)benzothiophene is the VEGFR2 receptor . This receptor plays a crucial role in the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in the growth and spread of cancer cells .
Mode of Action
The compound interacts with its target, the VEGFR2 receptor, by binding to its active site . This interaction can inhibit the function of the receptor, thereby affecting the process of angiogenesis .
Biochemical Pathways
Given its target, it is likely that it affects the vegf signaling pathway, which is involved in angiogenesis .
Result of Action
The compound has demonstrated antiproliferative activities against certain cancer cell lines, such as HT-29 and A549 . It has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase in HT-29 cells .
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been shown to interact with various biomolecules and exhibit antimicrobial properties
Cellular Effects
Benzothiophene derivatives have been shown to exhibit high antioxidant capacities , suggesting that they may influence cellular function by mitigating oxidative stress
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperature and pressure conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)benzothiophene typically involves the reaction of benzothiophene with 4-acetoxyphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzothiophene is coupled with a 4-acetoxyphenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetoxyphenyl)benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted benzothiophene derivatives.
Comparison with Similar Compounds
2-(4-Acetoxyphenyl)benzothiophene can be compared with other benzothiophene derivatives, such as:
Raloxifene: Used in the treatment of breast cancer and osteoporosis.
Sertaconazole: An antifungal agent.
Zileuton: An anti-inflammatory drug used in the treatment of asthma.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Unlike other benzothiophene derivatives, the presence of the 4-acetoxyphenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
[4-(1-benzothiophen-2-yl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGTVQDDWWSMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432314 |
Source
|
Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132932-62-8 |
Source
|
Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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